molecular formula C12H18ClNO3S B13464381 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B13464381
M. Wt: 291.79 g/mol
InChI Key: MGMOQLIEKBZVGE-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S. It is known for its unique structure, which includes a benzenesulfonyl group attached to an oxan-4-ylmethanamine moiety.

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, including the formation of the oxan-4-ylmethanamine core and subsequent sulfonylation. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield corresponding nitroso or nitro derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride can be compared with other sulfonyl-containing compounds, such as:

    Benzenesulfonamide: Similar in structure but lacks the oxan-4-ylmethanamine moiety.

    Methanesulfonyl chloride: Contains a sulfonyl group but differs in its overall structure and reactivity.

    Tosylamide: Another sulfonamide derivative with different substituents on the aromatic ring.

The uniqueness of this compound lies in its combination of the benzenesulfonyl group with the oxan-4-ylmethanamine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

[4-(benzenesulfonyl)oxan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H17NO3S.ClH/c13-10-12(6-8-16-9-7-12)17(14,15)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H

InChI Key

MGMOQLIEKBZVGE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)S(=O)(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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